3,6-Bis(4-chlorobutyryl)acenaphthene

Description

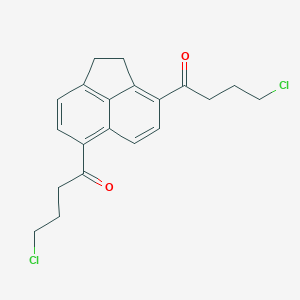

3,6-Bis(4-chlorobutyryl)acenaphthene is a polycyclic aromatic hydrocarbon (PAH) derivative synthesized by introducing two 4-chlorobutyryl functional groups at the 3- and 6-positions of the acenaphthene backbone. Acenaphthene itself (C₁₂H₁₀) is a three-ring fused PAH with applications in dye synthesis, organic electronics, and as a precursor for ligands in coordination chemistry .

Properties

CAS No. |

53494-37-4 |

|---|---|

Molecular Formula |

C20H20Cl2O2 |

Molecular Weight |

363.3 g/mol |

IUPAC Name |

4-chloro-1-[6-(4-chlorobutanoyl)-1,2-dihydroacenaphthylen-3-yl]butan-1-one |

InChI |

InChI=1S/C20H20Cl2O2/c21-11-1-3-18(23)14-7-5-13-6-8-16-15(19(24)4-2-12-22)9-10-17(14)20(13)16/h5,7,9-10H,1-4,6,8,11-12H2 |

InChI Key |

NXIGRCTZWFRFKC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC3=C(C=CC1=C23)C(=O)CCCCl)C(=O)CCCCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

*Inferred properties based on structural analogs.

The 4-chlorobutyryl groups increase molecular weight and polarity compared to unsubstituted acenaphthene, likely improving solubility in polar aprotic solvents (e.g., DMSO). However, the compound’s melting point is expected to be lower than the 4-chlorophenyl derivative in due to reduced crystallinity from flexible butyryl chains.

Environmental Impact and Toxicity

Chlorinated PAHs generally exhibit higher environmental persistence and toxicity than non-halogenated analogs. For instance, acenaphthene’s LC₅₀ for amphipods is ~3.8 ESBTUFCVi (normalized toxicity units), while chlorinated derivatives like hexachlorobutadiene are significantly more toxic .

Analytical Detection

Acenaphthene and its derivatives are typically analyzed via fluorescence spectroscopy (Ex/Em: 250–550 nm) or GC-MS. Naphthalene and acenaphthene share overlapping spectral profiles, requiring advanced separation techniques for quantification . The chlorinated butyryl groups in this compound would introduce distinct mass fragments (e.g., m/z 91 for chlorobutyl ions), aiding identification .

Key Research Findings

- Substituent Bulk vs. Activity : Bulky substituents (e.g., Pr-BIAN’s isopropyl groups) enhance antimicrobial activity, while smaller groups reduce efficacy. The 4-chlorobutyryl groups may offer a compromise between steric hindrance and solubility .

- Chlorine’s Role : Chlorine atoms increase lipophilicity and environmental persistence, as seen in hexachlorobenzene and chlorinated ethers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.